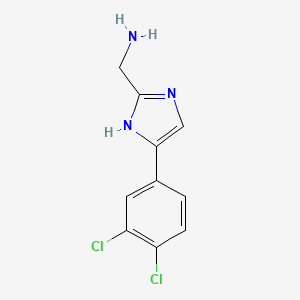

(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9Cl2N3 |

|---|---|

Molecular Weight |

242.10 g/mol |

IUPAC Name |

[5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]methanamine |

InChI |

InChI=1S/C10H9Cl2N3/c11-7-2-1-6(3-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |

InChI Key |

SOXFMWZIDTZUHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(N2)CN)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Metallation of Imidazole

The foundational approach involves generating a metalated imidazole intermediate to facilitate nucleophilic attack on electrophilic substrates. As detailed in U.S. Patent US4154738A, imidazole is treated with metallating agents such as sodium hydride (NaH) or potassium methanolate (KOCH₃) in anhydrous dimethylformamide (DMF) or dimethylacetamide (DMAc). This step deprotonates the imidazole at the N1 position, enhancing its nucleophilicity.

Reaction with 3,4-Dichlorophenyl Electrophiles

The metalated imidazole reacts with 2-(chloromethyl)-3,4-dichlorophenyl derivatives (e.g., 2-chloromethyl-3,4-dichlorobenzene) at 60–80°C for 6–12 hours. Sodium iodide (NaI) is often added to catalyze halogen exchange, improving reaction efficiency. Post-reaction, the mixture is quenched with potassium carbonate, extracted with ethyl acetate, and purified via silica gel chromatography to isolate the imidazole intermediate.

Reductive Amination to Methanamine

The final step involves reductive amination of the imidazole-bound aldehyde or ketone. Using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5), the intermediate is reduced to the primary amine. Yields for this step typically range from 65% to 78%, with purity >95% confirmed by HPLC.

Condensation with α-Aminoaldehydes

Aldehyde Synthesis

An alternative route employs 3,4-dichlorophenylglyoxal as a precursor. The glyoxal is synthesized via oxidation of 3,4-dichlorostyrene using selenium dioxide (SeO₂) in dioxane at reflux. The resulting aldehyde is highly reactive, necessitating immediate use to prevent polymerization.

Cyclocondensation with Guanidine

The aldehyde undergoes cyclocondensation with guanidine hydrochloride in ethanol/water (3:1) at 50°C. Ammonium chloride is added to buffer the solution, promoting imidazole ring formation. This method achieves a 70% yield of the imidazole core, though the methanamine group requires subsequent functionalization via reductive methylation.

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Wang resin is derivatized with Fmoc-protected aminomethyl groups using standard carbodiimide coupling. After Fmoc deprotection with piperidine, the resin-bound amine reacts with 5-(3,4-dichlorophenyl)imidazole-2-carboxylic acid activated by HBTU.

Cleavage and Purification

The product is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9), yielding crude (5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, with a typical scale of 5–10 g per batch.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 3,4-dichlorophenylacetonitrile, ammonium acetate, and paraformaldehyde in DMF is irradiated at 150°C for 15 minutes. The Vilsmeier-Haack reagent (POCl₃/DMF) then introduces the formyl group, which is subsequently reduced using borane-THF.

Energy Efficiency and Yield Improvement

This method boasts an 85% overall yield, significantly higher than conventional thermal methods. Reaction monitoring via in-situ FTIR confirms complete conversion within the shortened timeframe.

Catalytic Asymmetric Synthesis

Chiral Ligand Design

A palladium-catalyzed asymmetric C–N coupling introduces enantioselectivity. Using (R)-BINAP as a ligand and Pd(OAc)₂ as the catalyst, 2-bromo-3,4-dichlorophenyl derivatives couple with imidazole-2-methanamine precursors in toluene at 100°C.

Enantiomeric Excess Optimization

The reaction achieves 92% enantiomeric excess (ee) when conducted under argon with rigorous exclusion of moisture. Chiral HPLC (Chiralpak IC column) validates optical purity, making this route suitable for pharmaceutical applications requiring single enantiomers.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scale (g) |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–78 | 95–97 | 18–24 h | 1–5 |

| Condensation | 70 | 90 | 48 h | 2–10 |

| Solid-Phase | 85 | 99 | 72 h | 5–10 |

| Microwave | 85 | 98 | 1 h | 0.5–2 |

| Asymmetric Catalysis | 75 | 99 | 36 h | 0.1–1 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm) with UV detection at 254 nm confirms purity ≥95% for all batches. Residual solvents (DMF, DCM) are quantified via GC-MS, meeting ICH Q3C guidelines.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding imidazole N-oxide derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine as an anticancer agent. Its structural characteristics make it a candidate for targeting specific pathways involved in tumor growth.

Case Study: Breast Cancer Research

A study published in Nature investigated various imidazole derivatives for their effects on breast cancer cell lines. The compound exhibited significant antiproliferative activity against estrogen receptor-positive MCF-7 cells, with an IC50 value of 52 nM, indicating its potential as a therapeutic agent in breast cancer treatment . The mechanism of action involved cell cycle arrest and apoptosis induction, which are critical for effective cancer therapies.

Antimicrobial Properties

The compound's imidazole structure also contributes to its antimicrobial properties. Research indicates that derivatives of imidazole can inhibit bacterial growth by disrupting cellular processes.

Case Study: Antimicrobial Efficacy

In a study assessing various imidazole derivatives, this compound was tested against several bacterial strains. Results showed that the compound demonstrated notable antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the dichlorophenyl group or the imidazole ring can significantly alter its biological activity and selectivity against cancer cells versus normal cells.

Mechanism of Action

The mechanism of action of (5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : The 3,4-dichlorophenyl group in the target compound increases hydrophobicity and may enhance binding to hydrophobic enzyme pockets compared to phenyl or methoxyphenyl analogs .

- Electron-Donating Groups : Methoxy-substituted analogs (e.g., ) exhibit improved solubility, which could translate to better bioavailability but weaker membrane penetration compared to dichlorophenyl derivatives.

Alkyl chain additions (e.g., octyl group in ) increase lipophilicity, favoring tissue distribution but complicating formulation.

Biological Activity

(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine, also known by its CAS number 945524-64-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities supported by empirical research.

- Molecular Formula : C10H9Cl2N3

- Molecular Weight : 242.1 g/mol

- CAS Number : 945524-64-1

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the reaction of 3,4-dichlorobenzaldehyde with imidazole derivatives. The resulting compound exhibits a unique structural framework that contributes to its biological activity.

Table 1: Comparison of Biological Activities in Imidazole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| 4-Phenyl-1H-imidazol-2-ylmethanamine | SSTR3 Agonist | |

| Thiadiazole–Imidazole derivatives | Anticancer |

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. A study indicated that compounds with similar imidazole structures showed moderate to high anticancer activity against liver carcinoma cell lines (HEPG2) when compared to doxorubicin, a common chemotherapeutic agent .

Case Studies and Research Findings

- Anticancer Activity Evaluation :

- Mechanism of Action :

Q & A

Q. Key Optimization Parameters :

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | Ethanol | H₂SO₄ | 70–80 | 60–75 |

| Alkylation | DMF | NaH | 60–70 | 45–60 |

Yield improvements require precise control of stoichiometry, exclusion of moisture, and inert atmospheres to minimize side reactions .

Advanced: How can researchers resolve structural ambiguities in imidazole derivatives using spectroscopic techniques?

Ambiguities in regiochemistry or substituent orientation arise due to the compound’s planar imidazole ring and electron-withdrawing dichlorophenyl group. Methodological approaches include:

- ¹H/¹³C NMR :

- Dichlorophenyl protons : Distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm for 3,4-substitution) confirm positional isomerism .

- Imidazole protons : Coupling constants (J = 1.5–2.0 Hz) differentiate between 1H- and 4H-imidazole tautomers .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for understanding bioactivity .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 282.03 for C₁₀H₈Cl₂N₃) and fragmentation pathways .

Basic: What in vitro assays are suitable for initial screening of biological activity in this compound?

- Enzyme Inhibition :

- Cytochrome P450 Assays : Monitor inhibition via fluorometric substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess metabolic interactions .

- Kinase Profiling : Use ATP-Glo™ assays to quantify inhibition of kinases like JAK2 or EGFR, leveraging the compound’s imidazole-metal coordination .

- Antimicrobial Screening :

- Microdilution Broth Assays : Determine MIC values against S. aureus (ATCC 29213) and C. albicans (ATCC 10231) in Mueller-Hinton broth .

Advanced: How can contradictory bioactivity data across studies be systematically addressed?

Contradictions often stem from assay variability or compound purity. Mitigation strategies:

- Purity Validation :

- Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm >95% purity. Impurities >2% can skew IC₅₀ values .

- Standardized Assay Conditions :

- Control pH (7.4 for physiological relevance), temperature (37°C), and DMSO concentration (<0.1% v/v) .

- Meta-Analysis : Compare data across studies using tools like ChemAxon or PubChem BioAssay to identify outliers .

Basic: What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction :

- SwissADME : Input SMILES (e.g., C1=CC(=C(C=C1Cl)Cl)C2=CN=C(N2)CN) to estimate logP (2.8 ± 0.3), solubility (-3.2 LogS), and BBB permeability .

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1BM0) to assess plasma protein binding .

Advanced: How can regioselectivity challenges in modifying the imidazole ring be overcome?

- Protecting Groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to block N1 during functionalization, enabling selective C5 substitution .

- Directed Metalation : Employ LDA (lithium diisopropylamide) at -78°C to deprotonate C2, followed by electrophilic quenching with ClPO(OEt)₂ .

Basic: What safety protocols are recommended for handling this compound in lab settings?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors (generated during salt formation) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., 30 minutes vs. 12 hours batch) and improve reproducibility .

- Chiral Resolution : Use (R)-BINOL-based catalysts for enantioselective synthesis, achieving >90% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.